Methyl 3-acetyl-5-(aminomethyl)benzoate
Description
Methyl 3-acetyl-5-(aminomethyl)benzoate is a benzoic acid derivative featuring a methyl ester group at the carboxyl position, an acetyl group at the 3-position, and an aminomethyl substituent at the 5-position of the benzene ring. This compound combines functionalities that influence its physicochemical properties and reactivity, making it a candidate for pharmaceutical and materials science applications.
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
methyl 3-acetyl-5-(aminomethyl)benzoate |
InChI |
InChI=1S/C11H13NO3/c1-7(13)9-3-8(6-12)4-10(5-9)11(14)15-2/h3-5H,6,12H2,1-2H3 |
InChI Key |
LZGLYOMIIBLUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)CN)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-acetyl-5-(aminomethyl)benzoate typically involves the esterification of 3-acetyl-5-(aminomethyl)benzoic acid with methanol. One common method involves the use of trimethylchlorosilane (TMSCl) in methanol at room temperature, which provides a convenient and efficient route to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using similar reagents and conditions. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-acetyl-5-(aminomethyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can react with the aminomethyl group under basic conditions.
Major Products
Oxidation: Formation of 3-acetyl-5-(carboxymethyl)benzoic acid.
Reduction: Formation of 3-(hydroxymethyl)-5-(aminomethyl)benzoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-acetyl-5-(aminomethyl)benzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-acetyl-5-(aminomethyl)benzoate involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The acetyl group may undergo metabolic transformations, affecting the compound’s activity and bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares Methyl 3-acetyl-5-(aminomethyl)benzoate with analogous methyl benzoate derivatives, focusing on substituent effects, synthesis strategies, and applications.
Structural and Functional Group Comparisons
Key Observations :
- Electron-withdrawing groups (e.g., nitro, cyano) reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions .
- Halogen substituents (e.g., bromine in ) enable further functionalization via cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
